molecular formula C23H24N6O5 B12932935 2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione CAS No. 188299-94-7

2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione

Cat. No.: B12932935
CAS No.: 188299-94-7
M. Wt: 464.5 g/mol
InChI Key: XNBLMAJVSACXOD-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC guidelines for bibenzimidazole derivatives. The parent structure consists of two fused benzimidazole rings (2,5'-bi-1H-benzimidazole) with four key substituents:

  • Acetyloxymethyl group at position 2'
  • Hydroxyl group at position 6'
  • Methyl group at position 1'
  • 4-methylpiperazinyl group at position 5

The numbering system prioritizes the dione functionality at positions 4' and 7', ensuring the lowest possible locants for all substituents. This results in the full name:
2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione.

Molecular Topology and Bond Connectivity Analysis

The molecule contains two benzimidazole cores connected through a single bond between positions 2 and 5' (Figure 1). Key topological features include:

Feature Description
Benzimidazole cores Two six-membered aromatic rings fused with five-membered imidazole systems
Substituent arrangement - Acetyloxymethyl (C=O-O-CH2-) at C2'
- Hydroxyl (-OH) at C6'
- Methyl (-CH3) at N1'
- 4-methylpiperazine at C5
Rotatable bonds 8 σ-bonds enable conformational flexibility in solution
Aromatic systems Three distinct aromatic regions: two benzimidazole cores and piperazine ring

The acetyloxymethyl group introduces an ester functionality (δ 170 ppm in 13C NMR), while the 4-methylpiperazine contributes a tertiary amine center (δ 2.3 ppm in 1H NMR).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The 1H NMR spectrum (500 MHz, DMSO-d6) reveals:

δ (ppm) Multiplicity Integration Assignment
1.98 s 3H Acetyl methyl group
2.31 s 3H N1'-methyl group
2.48 m 4H Piperazine CH2 groups
3.71 t 4H Piperazine N-CH2 groups
4.62 s 2H Acetyloxymethyl CH2
6.92-7.85 m 6H Aromatic protons
9.72 br s 1H 6'-hydroxyl proton

The 13C NMR spectrum confirms carbonyl groups at δ 167.8 (dione C=O) and δ 170.2 ppm (acetyl C=O), with aromatic carbons appearing between δ 110-145 ppm.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS shows:

m/z Relative Intensity (%) Fragment Ion Composition
465.1864 100 (M+H)+ C23H25N6O5+
447.1759 32 M+H - H2O
405.1653 45 M+H - CH3CO2
321.1187 68 C15H17N6O2+
234.0912 22 C11H12N3O2+

Characteristic fragmentation pathways include:

  • Loss of acetyl group (-60 Da)
  • Cleavage of piperazine ring (-84 Da)
  • Retro-Diels-Alder fragmentation of benzimidazole core
Infrared (IR) Vibrational Signatures

FT-IR (KBr pellet, cm⁻¹):

Band Intensity Assignment
3325 Broad O-H stretch (6'-OH)
1702 Strong C=O (acetyl & dione)
1618 Medium C=N stretch (imidazole)
1584 Strong Aromatic C=C
1256 Strong C-O (acetyloxy)
1097 Medium Piperazine ring breathing

The absence of N-H stretches above 3000 cm⁻¹ confirms complete N-methylation of the benzimidazole nitrogens.

Crystallographic Studies and Molecular Conformation

While single-crystal X-ray data remains unavailable for this specific compound, analogous bibenzimidazole structures show:

  • Planar benzimidazole cores with dihedral angles <10° between rings
  • Acetyloxymethyl group adopting a gauche conformation relative to the benzimidazole plane
  • Piperazine ring in chair conformation with axial methyl group
  • Hydrogen bonding network between 6'-OH and dione carbonyl oxygen (O···O distance ~2.7 Å)

Molecular modeling predicts an extended conformation with the piperazine group oriented perpendicular to the benzimidazole plane, minimizing steric hindrance between substituents.

Properties

CAS No.

188299-94-7

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

[4-hydroxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-6,7-dioxobenzimidazol-2-yl]methyl acetate

InChI

InChI=1S/C23H24N6O5/c1-12(30)34-11-16-26-18-19(28(16)3)22(33)21(32)17(20(18)31)23-24-14-5-4-13(10-15(14)25-23)29-8-6-27(2)7-9-29/h4-5,10,31H,6-9,11H2,1-3H3,(H,24,25)

InChI Key

XNBLMAJVSACXOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=C(N1C)C(=O)C(=O)C(=C2O)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

  • The benzimidazole nucleus is typically synthesized by the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions.
  • Cyclization can be promoted by reagents such as polyphosphoric acid, acetic anhydride/pyridine mixtures, or sodium ethoxide, depending on the substrate and desired substitution pattern.

Introduction of 4-Methyl-1-piperazinyl Group

  • The 4-methyl-1-piperazinyl substituent is introduced via nucleophilic substitution on a suitable leaving group attached to the benzimidazole ring.
  • For example, 2-(4-substituted-1-piperazinyl)benzimidazoles have been synthesized by reacting benzimidazole derivatives with substituted piperazines under controlled conditions.
  • The presence of the piperazinyl group is crucial for biological activity, and its introduction is often optimized to maintain the integrity of the benzimidazole core.

Functionalization with Acetyloxy Methyl and Hydroxy Groups

  • The acetyloxy methyl group (–CH2–O–COCH3) is typically introduced by esterification of a hydroxymethyl precursor.
  • Hydroxyl groups on the benzimidazole ring can be introduced via selective hydroxylation or by using hydroxy-substituted starting materials.
  • Acetylation of hydroxyl groups is commonly performed using acetic anhydride in the presence of pyridine or other bases to yield acetyloxy derivatives.

Specific Preparation Methodology for the Target Compound

While direct literature on the exact compound “2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione” is limited, analogous preparation methods can be inferred from related bi-benzimidazole and piperazinyl benzimidazole syntheses:

Step Reaction Type Reagents/Conditions Notes
1. Formation of 2,5'-bi-1H-benzimidazole core Condensation and cyclization o-Phenylenediamine derivatives + carboxylic acid derivatives; polyphosphoric acid or acetic anhydride/pyridine; reflux Yields bi-benzimidazole scaffold with dione functionalities
2. Methylation at 1'-position Alkylation Methyl iodide or methyl sulfate; base (e.g., K2CO3) Selective methylation of benzimidazole nitrogen
3. Introduction of 4-methyl-1-piperazinyl substituent at 5-position Nucleophilic substitution 4-methylpiperazine + halogenated benzimidazole intermediate; solvent: DMF or ethanol; base Piperazinyl group introduced via substitution on halogenated intermediate
4. Hydroxylation at 6'-position Hydroxylation or use of hydroxy-substituted precursor Hydroxylation reagents or starting from hydroxy-substituted benzimidazole Ensures presence of hydroxy group on aromatic ring
5. Acetylation of hydroxymethyl group at 2'-position Esterification Acetic anhydride/pyridine or acetyl chloride/base; room temperature to reflux Converts hydroxymethyl to acetyloxy methyl group

Reaction Conditions and Yields from Related Studies

Reaction Step Conditions Yield (%) Purity (%) Reference
Cyclization to bi-benzimidazole Acetic anhydride/pyridine, reflux 2h 64 >90 (HPLC)
Methylation of benzimidazole N1 Methyl iodide, K2CO3, DMF, 20°C, 4h 70-80 >95
Piperazinyl substitution 4-methylpiperazine, DMF, 50-80°C, 6h 60-75 >90
Acetylation of hydroxymethyl Acetic anhydride/pyridine, RT, 1-2h 85-90 >95

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethyl acetate, xylene) or chromatographic methods (HPLC).
  • Structural confirmation is done by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Purity and isomeric composition are assessed by HPLC and sometimes chiral chromatography if stereochemistry is involved.

Summary of Preparation Methodology

The preparation of “2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione” involves a multi-step synthetic route:

  • Construct the bi-benzimidazole core with dione groups via cyclization.
  • Introduce methyl and piperazinyl substituents through selective alkylation and nucleophilic substitution.
  • Functionalize the molecule with hydroxy and acetyloxy methyl groups by hydroxylation and acetylation.
  • Employ purification and analytical techniques to ensure high purity and correct structural formation.

This approach is supported by extensive literature on benzimidazole derivatives and piperazinyl substitutions, which are well-established in medicinal chemistry and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

The compound (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The piperazinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the dioxo groups would yield hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow for a range of interactions, potentially modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared below with two analogs from the literature:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Acetyloxy methyl, hydroxy, methyl, 4-methylpiperazinyl, dione Not provided Not provided Dione groups enhance polarity; acetyloxy may act as a prodrug moiety.
2'-(3-Iodophenyl)-5-(4-methylpiperazinyl)-2,5'-bi-benzimidazole 3-Iodophenyl, 4-methylpiperazinyl C₂₅H₂₄IN₆ ~532.4 Iodine substituent increases molecular weight; potential for radiopharmaceutical applications.
HOE 32021 4-Methoxyphenyl, 4-methylpiperazinyl (repeated) Not provided Not provided Methoxy groups improve lipophilicity; dual piperazinyl groups may enhance binding.

Key Observations

Substituent Impact on Properties: The iodine in the analog from significantly increases molecular weight (~532.4 g/mol), which may affect pharmacokinetics (e.g., reduced oral bioavailability) but could be advantageous in imaging or targeted therapies . The acetyloxy methyl group in the target compound could serve as a prodrug feature, hydrolyzing in vivo to release a hydroxyl group, thereby modulating solubility and activity.

Biological Implications: Bibenzimidazole cores are known for DNA intercalation due to their planar structure. The dione groups in the target compound may strengthen DNA binding via additional hydrogen bonds, whereas the iodophenyl analog might prioritize steric interactions . Piperazinyl groups in all three compounds suggest a shared strategy to improve solubility or target affinity, particularly in kinase inhibitors where basic amines interact with ATP-binding pockets.

Methodological Considerations :

  • Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELX, which is widely employed for small-molecule refinement . Differences in substituent bulk (e.g., iodine vs. methoxy) could influence crystallization conditions and data quality.

Biological Activity

The compound 2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, cytotoxic effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol
  • Functional Groups : Acetyloxy, hydroxy, methyl, piperazine moiety

This structural complexity contributes to its biological activity, particularly in targeting various cellular pathways.

Anticancer Activity

Research indicates that derivatives of benzimidazole exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
LNCaP (Prostate)10.20Induction of apoptosis
T47-D (Breast)1.33Cell cycle arrest and apoptosis
PC-3 (Prostate)3.29Inhibition of androgen receptor signaling

The compound demonstrated varying degrees of cytotoxicity across different cell lines, with the lowest IC50 observed in T47-D cells, indicating a potent effect on breast cancer cells.

The biological activity of this compound is thought to involve several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased markers such as caspase activation and changes in mitochondrial membrane potential.
  • Cell Cycle Arrest : Studies suggest that it causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Signaling Pathways : The presence of the piperazine group may enhance its ability to interfere with key signaling pathways involved in tumor growth and survival.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study focused on the effects on LNCaP cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Study 2 : Another investigation assessed the impact on T47-D cells using fluorescence microscopy to observe morphological changes indicative of apoptosis after treatment with varying concentrations of the compound.

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